Cassythicine

Alzheimer's disease Neurodegeneration Cholinesterase inhibitor

FOR PRECISE APORPHINE RESEARCH: Do not substitute with boldine or glaucine. Order Cassythicine (5890-28-8) to secure a 1,2-methylenedioxy aporphine alkaloid with distinct, literature-validated selectivity. This compound uniquely combines dual sub-10 µM AChE/BChE inhibition with interference of topoisomerase activity in T. brucei (IC50 3-15 µM), while its structural inactivity against poliovirus makes it an essential negative control for SAR studies. Validate your Mel-5 melanoma or cholinesterase-targeting assays with this specific, non-generic chemical probe.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 5890-28-8
Cat. No. B050406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassythicine
CAS5890-28-8
SynonymsN-methyl-actinodaphnine
N-methylactinodaphnine
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
InChIInChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
InChIKeyMPWZJVCAMFAIGV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Cassythicine (CAS 5890-28-8) Procurement Guide: Aporphine Alkaloid with Multi-Target In Vitro Activity


Cassythicine (CAS 5890-28-8) is a naturally occurring aporphine alkaloid, primarily isolated from various species within the Lauraceae family, including *Cassytha filiformis*, *Litsea glutinosa*, *Ocotea puberula*, and *Annona amazonica* [1]. It is structurally characterized as (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine [2]. The compound has been identified in research settings for its observed in vitro activities, which include cytotoxicity against specific cancer cell lines, antitrypanosomal effects, and inhibition of cholinesterase enzymes [3].

Why Cassythicine Cannot Be Directly Substituted by Other Common Aporphines in Experimental Protocols


Procurement decisions for aporphine alkaloids cannot rely on simple class-level substitution due to significant, quantifiable differences in potency, target selectivity, and biological effect. Direct comparative studies demonstrate that compounds with subtle structural variations, such as the presence of a 1,2-methylenedioxy versus a 1,2-dimethoxy group, exhibit opposite activity profiles [1]. Furthermore, the topoisomerase-interacting and anti-trypanosomal activities are not universal to the aporphine class, but are instead restricted to specific structural sub-groups that include cassythicine [2]. Using an alternative aporphine such as boldine or glaucine in a research model would yield fundamentally different, and potentially misleading, results compared to cassythicine, making precise chemical selection critical for experimental validity.

Cassythicine (CAS 5890-28-8): Quantitative Differentiation Evidence Against Analogs


Cholinesterase Inhibition: Dual Potency Compared to Reference Drug Galantamine

Cassythicine is one of the most potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) within its structural class. In a head-to-head in vitro comparison against a series of aporphinoid alkaloids, cassythicine and liriodenine were the two most active compounds, both achieving IC50 values below 10 µM for both enzymes [1]. Crucially, this study demonstrated that cassythicine provides better inhibition of BChE than the clinically used reference drug galantamine [1].

Alzheimer's disease Neurodegeneration Cholinesterase inhibitor

Antipoliovirus Activity: Structural Determinant of Inactivity Differentiates Cassythicine from Active Analogs

An SAR study on a series of 18 aporphinoids revealed a critical structural feature for antipoliovirus activity. While analogs such as (+)-glaucine fumarate and (+)-N-methyllaurotetanine showed activity with selectivity indices > 14, cassythicine was found to be inactive [1]. The study concluded that the 1,2-methylenedioxy moiety present in cassythicine, as opposed to a methoxyl group, is associated with a lack of antipoliovirus activity [1].

Antiviral Poliovirus Structure-activity relationship

Antitrypanosomal Activity: Specific Activity Profile Differentiates Cassythicine from Inactive Commercial Aporphines

A direct comparative study evaluated the in vitro antitrypanosomal activity of seven aporphines against *Trypanosoma brucei brucei*. The three aporphines isolated from *Cassytha filiformis* (actinodaphnine, cassythicine, and dicentrine) were active with IC50 values in the range of 3-15 µM, while four related, commercially available aporphines (bulbocapnine, glaucine, isocorydine, and boldine) showed no activity [1]. Biochemical experiments further demonstrated that this active subgroup, including cassythicine, uniquely interferes with topoisomerase catalytic activity, a mechanism not shared by the inactive aporphines [1].

Antiparasitic Trypanosoma brucei Topoisomerase inhibitor

Cytotoxicity Profile: Differential Potency Across Cancer Cell Lines Compared to Actinodaphnine and Neolitsine

In an in vitro study of four aporphine alkaloids isolated from *Cassytha filiformis*, cytotoxicity was assessed across multiple cancer cell lines. Cassythicine and actinodaphnine showed the highest activity against the melanoma cell line Mel-5, with IC50 values of 24.3 µM and 25.7 µM, respectively . Against the HL-60 leukemia cell line, cassythicine had an IC50 of 19.9 µM, compared to actinodaphnine's more potent 15.4 µM . Notably, on HeLa and 3T3 cells, neolitsine was more potent (IC50 ~21 µM) than cassythicine .

Cancer Cytotoxicity Melanoma Leukemia

Virtual Screening for SARS-CoV-2 Mpro: Docking Score Ranking Among Lauraceae Phytomolecules

In a virtual screening study of 124 phytochemicals from the Lauraceae family, four molecules were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) based on docking scores. Cassythicine achieved a docking score of -8.6 kcal/mol, which was comparable to litseferine (-8.6 kcal/mol) but lower than cassameridine (-9.3 kcal/mol) and laetanine (-8.8 kcal/mol) [1].

SARS-CoV-2 COVID-19 Virtual screening Main protease

Validated Research Applications for Cassythicine Based on Quantitative Evidence


Alzheimer's Disease Research: Lead Identification for Dual Cholinesterase Inhibitors

Cassythicine is a strong candidate for use as a positive control or chemical probe in Alzheimer's disease research. Its established sub-10 µM IC50 values against both AChE and BChE, and its superior BChE inhibition relative to galantamine, make it an ideal compound for benchmarking novel cholinesterase inhibitors or investigating dual-target therapeutic strategies [1].

Cancer Cell Line Profiling: Selective Cytotoxicity Studies in Melanoma (Mel-5)

Based on comparative cell line data, cassythicine is a suitable procurement choice for experiments specifically designed to study its mechanism of action in melanoma (Mel-5) cells, where it demonstrates an IC50 of 24.3 µM. Its activity profile is distinct from that of neolitsine, which is more potent against HeLa and 3T3 cells [1].

Antiparasitic Drug Discovery: Mechanism of Action Studies for Trypanosomiasis

Cassythicine should be prioritized in studies aimed at targeting topoisomerase activity in *Trypanosoma brucei*. Its demonstrated in vitro antitrypanosomal activity (IC50 3-15 µM) and unique ability to interfere with topoisomerases, a mechanism not shared by many commercially available aporphines like boldine or glaucine, provides a focused biological model [1].

Negative Control for Antipoliovirus and Related Antiviral Studies

Procurement of cassythicine is validated for use as a structurally-related, but biologically inactive, negative control. Its 1,2-methylenedioxy substitution is directly linked to a lack of antipoliovirus activity, making it an ideal comparator for active aporphine analogs in structure-activity relationship (SAR) investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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